1,2,3,6,7,8,9,9a-Octahydroquinolizin-4-one;hydrochloride
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Overview
Description
1,2,3,6,7,8,9,9a-Octahydroquinolizin-4-one;hydrochloride is a chemical compound that belongs to the class of quinolizidine alkaloids. These compounds are known for their diverse biological activities and are often found in various natural products. The hydrochloride form of this compound is typically used to enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6,7,8,9,9a-Octahydroquinolizin-4-one;hydrochloride can be achieved through several synthetic routes. One common method involves the hydrogenation of isoquinoline derivatives. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2,3,6,7,8,9,9a-Octahydroquinolizin-4-one;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizidine derivatives.
Reduction: Further reduction can lead to fully saturated quinolizidine compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products
Oxidation: Quinolizidine derivatives with varying degrees of unsaturation.
Reduction: Fully saturated quinolizidine compounds.
Substitution: N-substituted quinolizidine derivatives.
Scientific Research Applications
1,2,3,6,7,8,9,9a-Octahydroquinolizin-4-one;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex alkaloids and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1,2,3,6,7,8,9,9a-Octahydroquinolizin-4-one;hydrochloride involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Another quinolizidine alkaloid with similar structural features.
Decahydroisoquinoline: A fully saturated derivative of isoquinoline.
Quinolizidine: The parent compound of the quinolizidine alkaloid family.
Uniqueness
1,2,3,6,7,8,9,9a-Octahydroquinolizin-4-one;hydrochloride is unique due to its specific hydrogenation pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various research and industrial applications.
Properties
CAS No. |
38910-53-1 |
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Molecular Formula |
C9H16ClNO |
Molecular Weight |
189.68 g/mol |
IUPAC Name |
1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one;hydrochloride |
InChI |
InChI=1S/C9H15NO.ClH/c11-9-6-3-5-8-4-1-2-7-10(8)9;/h8H,1-7H2;1H |
InChI Key |
JLVNGYUYANYTLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(C1)CCCC2=O.Cl |
Origin of Product |
United States |
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